Cas no 880-78-4 (Pentafluoronitrobenzene)

Pentafluoronitrobenzene structure
Pentafluoronitrobenzene structure
Product Name:Pentafluoronitrobenzene
CAS No:880-78-4
MF:C6F5NO2
MW:213.061718940735
MDL:MFCD00007049
CID:40183
PubChem ID:87575324
Update Time:2024-10-26

Pentafluoronitrobenzene Chemical and Physical Properties

Names and Identifiers

    • PENTAFLUORONITROBENZENE
    • 1,2,3,4,5-Pentafluoro-6-nitrobenzene
    • 2,3,4,5,6-PENTAFLUORONITROBENZENE
    • 1,2,3,4,5-Pentafluoro-6-nitro-benzene
    • Nitropentafluorobenzene
    • Benzene, pentafluoronitro-
    • INUOFQAJCYUOJR-UHFFFAOYSA-N
    • 2,3,4,5,6-pentafluoro-1-nitrobenzene
    • C6F5NO2
    • PubChem1060
    • Pentafluoronitrobenzene, 98%
    • WT185
    • SBB064718
    • M8
    • 1,2,3,4,5-Pentafluoro-6-nitrobenzene (ACI)
    • Benzene, pentafluoronitro- (6CI, 7CI, 8CI, 9CI)
    • Perfluoronitrobenzene
    • DTXCID20159246
    • Z218602158
    • EN300-25869
    • MFCD00007049
    • 880-78-4
    • EINECS 212-915-4
    • H2E9EAQ44S
    • AS-54475
    • SCHEMBL1200400
    • 1,2,3,4,5-Pentafluoro-6-nitrobenzenetrobenzene
    • DTXSID90236755
    • P1228
    • Benzene, 1,2,3,4,5-pentafluoro-6-nitro-
    • AKOS001393916
    • s10421
    • DB-019635
    • NS00043158
    • Pentafluoronitrobenzene
    • MDL: MFCD00007049
    • Inchi: 1S/C6F5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9
    • InChI Key: INUOFQAJCYUOJR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(F)=C(F)C(F)=C(F)C=1F)=O

Computed Properties

  • Exact Mass: 212.98500
  • Monoisotopic Mass: 212.985
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.656 g/mL at 25 °C(lit.)
  • Melting Point: -22.65°C
  • Boiling Point: 160°C
  • Flash Point: Degrees Fahrenheit:195.8°F
    Degrees Celsius:91°C
  • Refractive Index: n20/D 1.447(lit.)
  • PSA: 45.82000
  • LogP: 2.81350
  • Solubility: Not determined

Pentafluoronitrobenzene Security Information

Pentafluoronitrobenzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Pentafluoronitrobenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,2-Benzisothiazol-3(2H)-one, 2-nitro-, 1,1-dioxide Catalysts: Magnesium triflate Solvents: Acetonitrile ;  22 h, 85 °C
Reference
Catalytic ipso-Nitration of Organosilanes Enabled by Electrophilic N-Nitrosaccharin Reagent
Mosiagin, Ivan; et al, Angewandte Chemie, 2023, 62(41),

Production Method 2

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Aromatic fluoro derivatives. XCV. The investigation of the behavior of the polyfluoroaromatic compounds containing group VA elements in acid media
Furin, G. G.; et al, Journal of Fluorine Chemistry, 1983, 22(4), 345-75

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight, -78 °C → rt
2.1 Reagents: 1,2-Benzisothiazol-3(2H)-one, 2-nitro-, 1,1-dioxide Catalysts: Magnesium triflate Solvents: Acetonitrile ;  22 h, 85 °C
Reference
Catalytic ipso-Nitration of Organosilanes Enabled by Electrophilic N-Nitrosaccharin Reagent
Mosiagin, Ivan; et al, Angewandte Chemie, 2023, 62(41),

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile
2.1 Reagents: Nitronium tetrafluoroborate Solvents: Acetonitrile
Reference
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile
2.1 Reagents: Nitronium tetrafluoroborate Solvents: Acetonitrile
Reference
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Production Method 6

Reaction Conditions
1.1 Reagents: Acetonitrile ,  Water ,  Fluorine ;  1 h, rt
1.2 Solvents: Acetonitrile ;  5 h, rt
Reference
Sequential Continuous flow Processes for the Oxidation of Amines and Azides by using HOF.MeCN
McPake, Christopher B.; et al, ChemSusChem, 2012, 5(2), 312-319

Production Method 7

Reaction Conditions
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Sulfolane
Reference
Effect of electrophilic agents on polyfluoroaromatic compounds. XIX. Factors determining the product ratio in hydrogen substitution and ipso addition in reactions of partially fluorinated benzene derivatives with nitrating reagents
Shtark, A. A.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(4), 831-7

Production Method 8

Reaction Conditions
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Acetonitrile
Reference
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride ,  Hydrogen peroxide Solvents: Dichloromethane
Reference
Fluoroaromatic derivatives. CII. Oxidation of fluorinated benzylidene anilines with peracids
Furin, G. G.; et al, Journal of Fluorine Chemistry, 1985, 28(1), 23-35

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride ,  Hydrogen peroxide Solvents: Dichloromethane
Reference
Fluoroaromatic derivatives. CII. Oxidation of fluorinated benzylidene anilines with peracids
Furin, G. G.; et al, Journal of Fluorine Chemistry, 1985, 28(1), 23-35

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium iodide Solvents: Chloroform
2.1 Reagents: Trifluoroacetic anhydride ,  Hydrogen peroxide Solvents: Dichloromethane
Reference
Fluoroaromatic derivatives. CII. Oxidation of fluorinated benzylidene anilines with peracids
Furin, G. G.; et al, Journal of Fluorine Chemistry, 1985, 28(1), 23-35

Production Method 12

Reaction Conditions
1.1 Solvents: Dichloromethane
2.1 Reagents: Potassium fluoride Solvents: Acetonitrile
3.1 Reagents: Nitronium tetrafluoroborate Solvents: Acetonitrile
Reference
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Pentafluoronitrobenzene Raw materials

Pentafluoronitrobenzene Preparation Products

Pentafluoronitrobenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:880-78-4)Pentafluoronitrobenzene
Order Number:A842460
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:56
Price ($):387.0/1278.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:880-78-4)Pentafluoronitrobenzene
A842460
Purity:99%/99%
Quantity:25g/100g
Price ($):387.0/1278.0
Email